3,3'-(1,2-Ethanediyl)biscyclohexene
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Overview
Description
3,3’-(1,2-Ethanediyl)biscyclohexene is an organic compound with the molecular formula C14H22 It consists of two cyclohexene rings connected by an ethylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,2-Ethanediyl)biscyclohexene typically involves the reaction of cyclohexene with ethylene in the presence of a catalyst. One common method is the catalytic hydrogenation of cyclohexene in the presence of ethylene gas. The reaction is carried out under high pressure and temperature to facilitate the formation of the ethylene bridge between the two cyclohexene rings.
Industrial Production Methods
In an industrial setting, the production of 3,3’-(1,2-Ethanediyl)biscyclohexene may involve continuous flow reactors where cyclohexene and ethylene are introduced into the reactor along with a suitable catalyst. The reaction conditions are optimized to achieve high yield and purity of the desired product. The product is then purified using distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,2-Ethanediyl)biscyclohexene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or ketones.
Reduction: Reduction reactions can convert the double bonds in the cyclohexene rings to single bonds, forming saturated cyclohexane derivatives.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Diols or ketones.
Reduction: Saturated cyclohexane derivatives.
Substitution: Halogenated cyclohexene derivatives.
Scientific Research Applications
3,3’-(1,2-Ethanediyl)biscyclohexene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to membrane structures and functions due to its hydrophobic nature.
Medicine: Research is being conducted on its potential use in drug delivery systems.
Industry: It is used in the production of polymers and other materials with specific mechanical properties.
Mechanism of Action
The mechanism of action of 3,3’-(1,2-Ethanediyl)biscyclohexene involves its interaction with various molecular targets. The ethylene bridge and cyclohexene rings provide a rigid structure that can interact with enzymes and receptors in biological systems. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(1,2-Ethanediyl)bis[2-(3-fluorophenyl)-1,3-thiazolidine-4-one]
- 3,3’-(1,2-Ethanediyl)bis[cyclohexanone]
Uniqueness
3,3’-(1,2-Ethanediyl)biscyclohexene is unique due to its specific structure, which provides distinct chemical and physical properties. The ethylene bridge between the cyclohexene rings imparts rigidity and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
71617-23-7 |
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Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
3-(2-cyclohex-2-en-1-ylethyl)cyclohexene |
InChI |
InChI=1S/C14H22/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h3,5,7,9,13-14H,1-2,4,6,8,10-12H2 |
InChI Key |
MWESVCMJQLFTIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)CCC2CCCC=C2 |
Origin of Product |
United States |
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